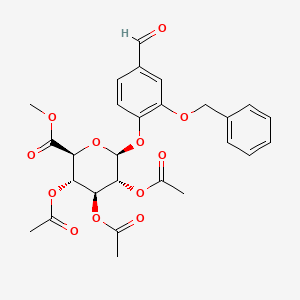![molecular formula C₂₃H₄₇NO₅ B1146108 Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate CAS No. 175696-50-1](/img/structure/B1146108.png)
Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamates involves strategic chemical reactions that introduce the tert-butyl group into the carbamate structure. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related category, are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in methanol-water mixtures. These compounds serve as N-(Boc)-protected nitrones, showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates and their derivatives are crucial for their reactivity and applications. Techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate the structural configurations of these compounds. For example, the characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments provides detailed insights into its molecular structure (Aouine et al., 2016).
Chemical Reactions and Properties
Tert-butyl carbamates undergo a variety of chemical reactions, such as lithiation, which facilitates the introduction of substituents into the molecule. For example, directed lithiation of tert-butyl carbamates allows for the chemoselective transformation of amino protecting groups, showcasing the versatility of these compounds in synthetic chemistry (Smith et al., 2013).
Scientific Research Applications
Enantioselective Synthesis : This compound is a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, as demonstrated by Ober et al. (2004) (Ober et al., 2004). These analogues are significant in the development of antiviral and anticancer therapeutics.
Crystallography and Molecular Structure : Studies such as those conducted by Baillargeon et al. (2017) (Baillargeon et al., 2017) and Das et al. (2016) (Das et al., 2016) have utilized tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate derivatives to understand molecular interactions and crystal packing through hydrogen bonds.
Natural Product Synthesis : This compound has been used as a key intermediate in synthesizing natural products like jaspine B, which possesses cytotoxic activity against human carcinoma cell lines. This was shown in research by Tang et al. (2014) (Tang et al., 2014).
Chemoselective Transformations : Sakaitani and Ohfune (1990) (Sakaitani & Ohfune, 1990) researched the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the versatility of this compound derivatives in selective chemical reactions.
Photoredox Catalysis : Wang et al. (2022) (Wang et al., 2022) demonstrated the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination, establishing new pathways for synthesizing complex organic compounds.
Synthetic Intermediate for Amino Acids and Peptides : The compound also serves as a synthetic intermediate in the production of enantiopure N-protected amino acids and peptides, as detailed by Oku et al. (2004) (Oku et al., 2004).
properties
IUPAC Name |
tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)21(27)19(18-25)24-22(28)29-23(2,3)4/h19-21,25-27H,5-18H2,1-4H3,(H,24,28)/t19-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKWGHLEDLDZTL-HBMCJLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)OC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)OC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




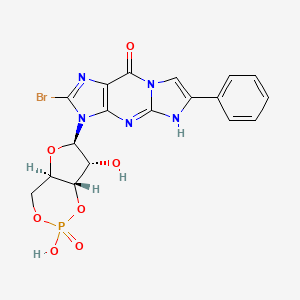
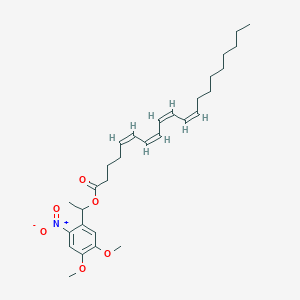
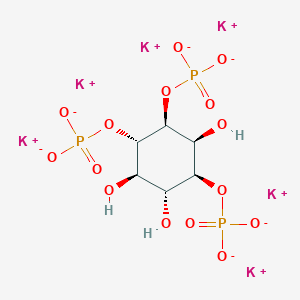
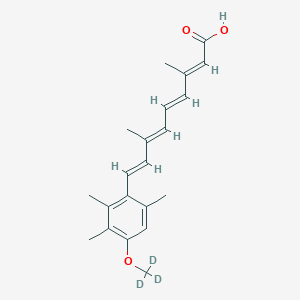
![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)
